

In-Depth Technical Guide: BMS-663749 (Fostemsavir) Against Diverse HIV-1 Clades

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Compound of Interest

Compound Name: BMS-663749 lysine

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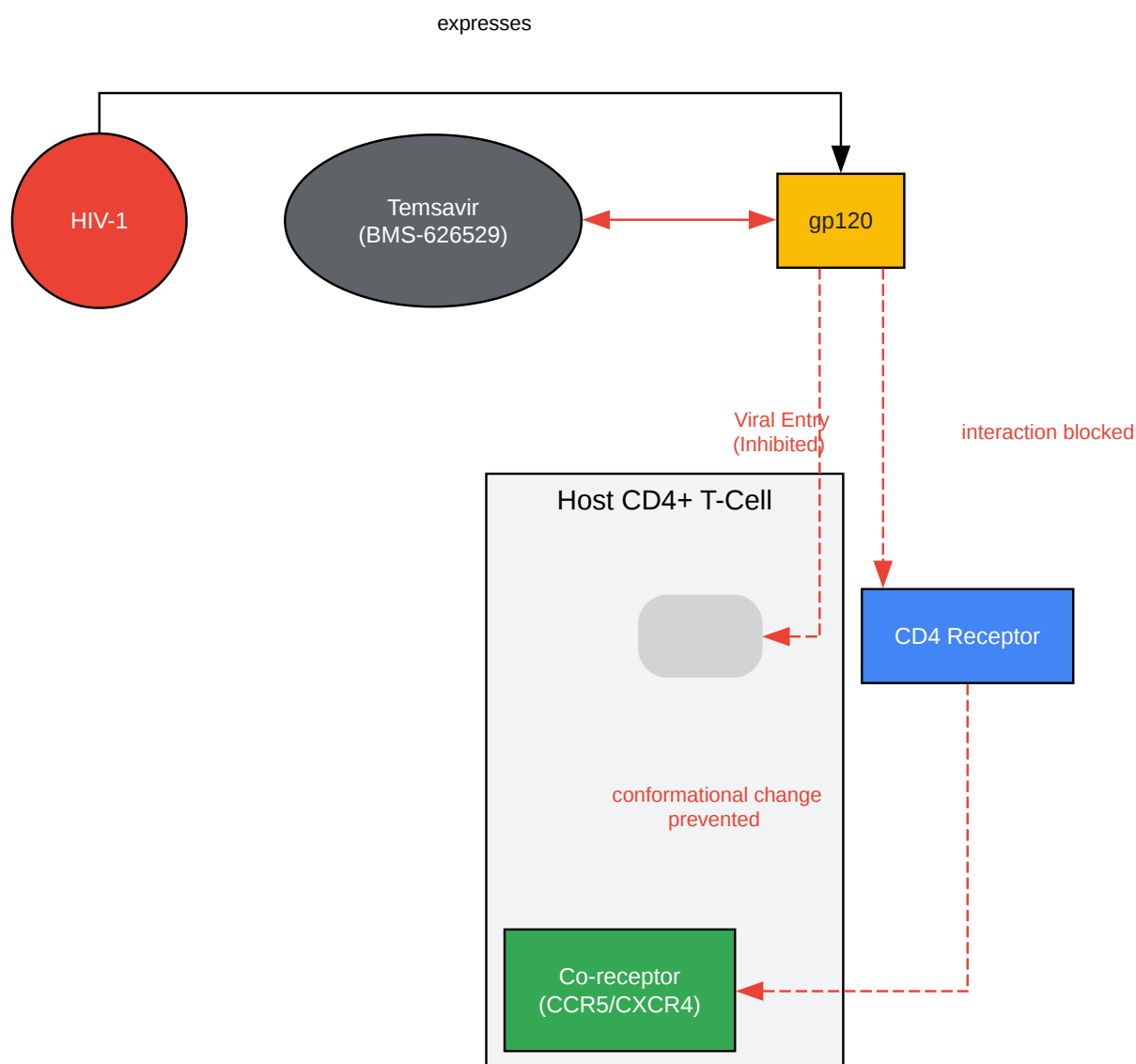
Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge, largely due to its high genetic diversity and the emergence of drug-resistant strains. The development of novel antiretroviral agents with unique mechanisms of action is crucial for managing treatment-experienced patients with limited options. BMS-663749, the prodrug of temsavir (BMS-626529), is a first-in-class HIV-1 attachment inhibitor that offers a new strategy for combating the virus. This technical guide provides a comprehensive overview of the activity of BMS-663749 against various HIV-1 clades, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and relevant experimental workflows.

Mechanism of Action

Fostemsavir is a phosphonooxymethyl prodrug that is rapidly hydrolyzed to its active moiety, temsavir, after oral administration.^[1] Temsavir targets the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host cells.^{[2][3][4]} Specifically, temsavir binds to a conserved pocket within gp120, near the CD4 binding site.^{[5][6]} This binding event locks the gp120 protein in a "closed" or prefusion conformation, preventing the conformational changes necessary for its interaction with the primary host cell receptor, CD4.^{[3][5][6]} By blocking the initial attachment of the virus to the CD4⁺ T cell, temsavir effectively neutralizes the virus and prevents the subsequent steps of viral entry.^{[1][2][3]} This unique mechanism of action means

that fostemsavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[1]



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Mechanism of Teme savir Action

Efficacy of Teme savir Against Diverse HIV-1 Clades

The in vitro activity of temsavir has been evaluated against a broad panel of HIV-1 isolates from various clades using the PhenoSense® Entry assay. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the geometric mean IC50 values of temsavir against different HIV-1 subtypes.

HIV-1 Subtype/CRF	Number of Isolates	Geometric Mean IC50 (nM)	IC50 Range (nM)
All Isolates	1337	1.7	<0.1 - >5000
Subtype B	881	1.3	<0.1 - 231
Subtype C	156	1.6	<0.1 - 42.5
Subtype A1	-	2.1	-
Subtype A	-	3.8	-
CRF02_AG	-	4.3	-
Subtype BF	-	4.6	-
Subtype G	-	5.8	-
Subtype F1	-	17.9	-
CRF01_AE	5	>100	>100

Data compiled from publicly available studies. The number of isolates and IC50 ranges were not consistently reported across all subtypes.

The data indicates that temsavir is highly potent against a wide variety of HIV-1 clades, with most exhibiting IC50 values in the low nanomolar range. A notable exception is the CRF01_AE clade, which has shown reduced susceptibility to temsavir. This reduced susceptibility is associated with natural polymorphisms at key amino acid positions within the gp120 protein.

Experimental Protocols

The primary method for assessing the susceptibility of HIV-1 to temsavir is the PhenoSense® Entry assay. This is a single-cycle infectivity assay that measures the ability of a virus to enter host cells in the presence of a drug.

PhenoSense® Entry Assay Protocol

The PhenoSense Entry assay is a proprietary test developed by Monogram Biosciences. While the exact, detailed internal protocols are not publicly available, the general principles and steps are well-documented in scientific literature and can be summarized as follows:

1. Sample Preparation and RNA Extraction:

- Patient-derived plasma samples containing HIV-1 are collected. A viral load of at least 500 copies/mL is generally required.
- Viral RNA is extracted from the plasma.

2. RT-PCR and Gene Amplification:

- The extracted viral RNA is subjected to reverse transcription-polymerase chain reaction (RT-PCR) to convert the RNA into DNA and amplify the gene encoding the gp160 envelope protein (which includes gp120 and gp41).

3. Generation of Pseudovirions:

- The amplified patient-derived env gene is inserted into an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene.
- This recombinant vector is then co-transfected into producer cells (e.g., HEK293T cells) along with a plasmid expressing the HIV-1 Gag and Pol proteins.
- The producer cells generate replication-defective viral particles (pseudovirions) that have the patient's envelope proteins on their surface and contain the luciferase reporter gene.

4. Antiviral Activity Assay:

- Target cells (e.g., TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
- The target cells are incubated with serial dilutions of temsavir.

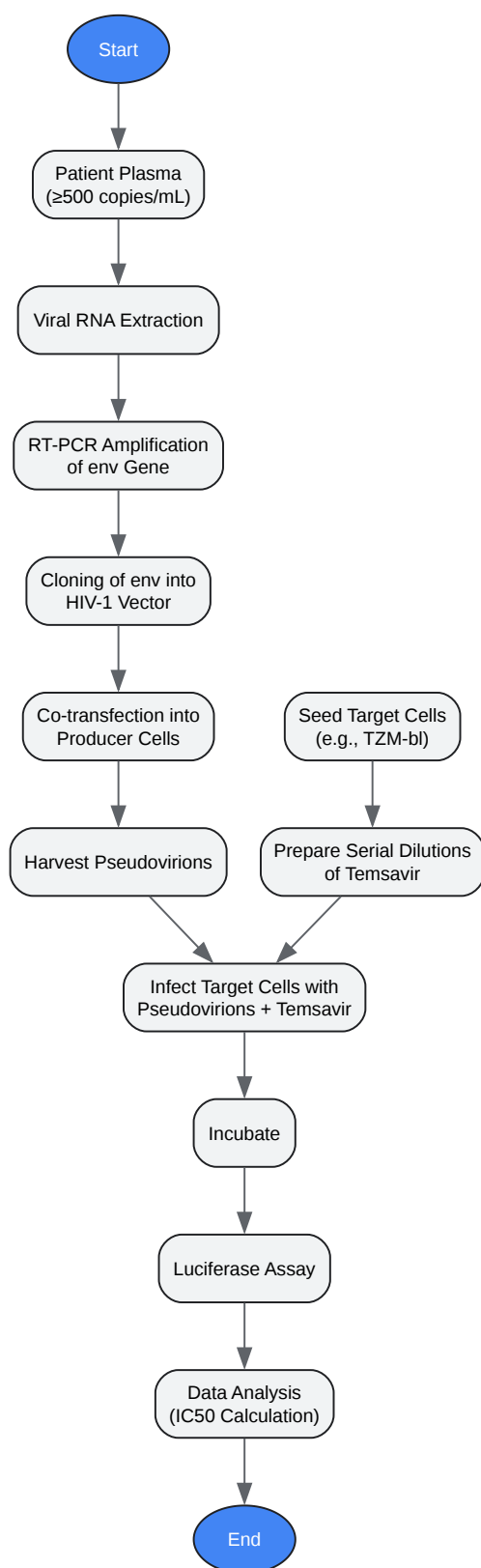
- The pseudovirions are then added to the wells containing the target cells and the drug.
- The plates are incubated to allow for viral entry.

5. Measurement of Viral Entry (Luciferase Activity):

- After the incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added.
- The amount of light produced (luminescence) is measured using a luminometer. The intensity of the light is directly proportional to the number of cells that were successfully infected.

6. Data Analysis:

- The luminescence data is used to calculate the percentage of viral entry inhibition at each drug concentration compared to a no-drug control.
- The IC₅₀ value, the drug concentration at which 50% of viral entry is inhibited, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.



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